N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
N-((2,5-Dimethylfuran-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring two heterocyclic aromatic substituents: a 2,5-dimethylfuran-3-ylmethyl group and a thiophen-2-yl moiety. Acetamides with aromatic substituents are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-9-6-11(10(2)16-9)8-14-13(15)7-12-4-3-5-17-12/h3-6H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWNPJSDWYLGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular formula is with a molecular weight of 249.33 g/mol. The compound combines a furan moiety with a thiophene ring, which are known to exhibit various biological activities.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity
- Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of thiophene and furan have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
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Neuroprotective Effects
- Studies on related acetamide derivatives suggest potential neuroprotective effects, particularly against oxidative stress and neuroinflammation. These effects are mediated by modulation of inflammatory pathways and antioxidant enzyme activity.
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Antimicrobial Properties
- Compounds containing thiophene and furan rings often demonstrate antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.
Antitumor Activity
A study examining the antitumor efficacy of thiophene-containing compounds reported that certain derivatives exhibited IC50 values in the micromolar range against multiple cancer cell lines. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10.5 | MCF-7 (Breast Cancer) |
| Compound B | 8.9 | HeLa (Cervical Cancer) |
| This compound | TBD | TBD |
This table illustrates the potential of similar compounds in targeting cancer cells, although specific data for this compound remains to be established.
Neuroprotective Effects
The neuroprotective potential of acetamide derivatives has been explored in various studies. One investigation focused on the ability of these compounds to mitigate ethanol-induced neurodegeneration in animal models:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| TNF-α Levels (pg/mL) | 150 ± 10 | 80 ± 5 |
| Memory Impairment Score | High | Low |
The treatment group receiving acetamide derivatives showed significantly reduced levels of TNF-α and improved memory scores, indicating a protective effect against neuroinflammation and oxidative stress.
The proposed mechanisms by which this compound may exert its biological effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or neuroinflammatory pathways.
- Receptor Modulation : Binding to receptors associated with neurotransmission could explain its neuroprotective properties.
- Oxidative Stress Reduction : By enhancing antioxidant enzyme activity, it could mitigate oxidative damage in neuronal tissues.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
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